4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid
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Overview
Description
4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO2S and a molecular weight of 198.21 g/mol . This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science . The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .
Preparation Methods
The synthesis of 4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1-benzothiophene.
Carboxylation: The final step involves the carboxylation of the fluorinated intermediate to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.
These interactions are mediated by the compound’s structural features, including the fluorine atom and the benzothiophene ring, which enhance its binding affinity and specificity .
Comparison with Similar Compounds
4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid can be compared with other benzothiophene derivatives:
2,3-Dihydro-1-benzothiophene-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid: The chlorine atom provides different reactivity and biological activity compared to the fluorine atom.
4-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid: The methyl group alters the compound’s hydrophobicity and metabolic stability.
The uniqueness of this compound lies in its fluorine atom, which enhances its stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIXALQAHZPUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC(=C21)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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